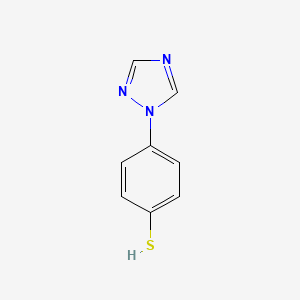

4-(1H-1,2,4-三唑-1-基)苯-1-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1H-1,2,4-Triazol-1-yl)benzenethiol is a chemical compound with the molecular weight of 177.23 . It has been used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .

Synthesis Analysis

The synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzenethiol and its derivatives has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,4-Triazol-1-yl)benzenethiol has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 4-(1H-1,2,4-Triazol-1-yl)benzenethiol have been studied in the context of synthesizing novel 1,2,4-triazole derivatives . These reactions have been characterized by various spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1H-1,2,4-Triazol-1-yl)benzenethiol have been reported in various studies . For example, it has a molecular weight of 177.23 and its InChI Code is 1S/C8H7N3S/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H .科学研究应用

抗癌活性

该化合物在癌症研究领域已展现出令人鼓舞的结果。 它已被用于合成一系列4-(1H-1,2,4-三唑-1-基)苯甲酸杂合物,这些杂合物对MCF-7和HCT-116癌细胞系表现出强效的抑制活性 。 其中一些杂合物与阿霉素相比,在IC50值方面有所改善,并对正常细胞(RPE-1)表现出非常弱的细胞毒性作用 .

抗菌活性

包括“4-(1H-1,2,4-三唑-1-基)苯-1-硫醇”在内的1,2,4-三唑衍生物,已被发现具有广谱抗菌特性 。这使得它们在开发新型抗菌剂方面具有价值。

抗病毒活性

该化合物在抗病毒药物的开发中具有潜在的适用性 。这是由于1,2,4-三唑衍生物的合成和药效团特征。

抗炎活性

包括“4-(1H-1,2,4-三唑-1-基)苯-1-硫醇”在内的1,2,4-三唑衍生物,已被发现具有抗炎特性 。这使得它们在治疗炎症性疾病方面具有潜在的用途。

激酶抑制

该化合物的衍生物可以抑制蛋白酪氨酸磷酸酶的活性 。这使得它们在治疗与蛋白酪氨酸磷酸酶失调相关的疾病(如癌症、糖尿病和免疫失调)方面具有潜在的用途。

结构优化平台

该化合物可作为结构优化平台,用于设计和开发更具选择性和效力的抗癌分子 。这可以导致开发更有效的癌症治疗方法。

作用机制

Target of Action

The primary targets of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in research as models for breast cancer and colon cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This results in the reduction of the number of cancer cells, thereby limiting the progression of the disease .

Biochemical Pathways

The induction of apoptosis suggests that it may involve pathways related to cell survival and death

Pharmacokinetics

Its potent inhibitory activities against cancer cell lines suggest that it may have favorable bioavailability .

Result of Action

The result of the action of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells, which can limit the progression of the disease .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .

安全和危害

未来方向

生化分析

Biochemical Properties

4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as protein tyrosine phosphatases, where it can act as an inhibitor . The thiol group in 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is reactive and can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function and signaling pathways .

Cellular Effects

The effects of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation . It influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in cell growth and survival. Additionally, 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol can affect gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly those with cysteine residues, leading to enzyme inhibition or activation . This binding can result in changes in enzyme conformation and activity, impacting various biochemical pathways. Additionally, 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods or under specific environmental conditions . Long-term studies have shown that 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol in animal models vary with dosage. At lower doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and function . This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, it can affect the levels of metabolites, leading to changes in cellular energy balance and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments and its accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization affects its interactions with biomolecules and its ability to modulate cellular processes . For example, localization to the nucleus can enhance its impact on gene expression, while localization to the cytoplasm can influence enzyme activity and signaling pathways .

属性

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLXJUBKBCWWRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine](/img/structure/B2380741.png)

![4-({4-[(2-Methylpropyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B2380748.png)

![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)

![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2380758.png)

![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)

![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)

![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)